molecular formula C20H31NO3 B2812230 (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide CAS No. 899730-19-9

(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide

Cat. No. B2812230
CAS RN: 899730-19-9
M. Wt: 333.472
InChI Key: SDNJBRLTOHKLRX-UHFFFAOYSA-N
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Description

The compound appears to contain an adamantane structure, which is a type of diamondoid and one of the most stable organic compounds. The “dioxaspiro” part suggests the presence of a spiro compound, which is a bicyclic molecule that shares one atom between the two rings .


Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of the adamantane and dioxaspiro structures. The stereochemistry indicated by the (3r,5r,7r) prefix suggests that the molecule has specific spatial orientations .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group might increase its polarity and potentially its solubility in water .

Scientific Research Applications

Antiviral Activity

Adamantane derivatives have shown significant antiviral properties, especially against influenza viruses. A microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety demonstrated potent inhibitory effects against influenza A and B viruses, highlighting their potential as influenza virus fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012). Additionally, furan-substituted spirothiazolidinones were designed, synthesized, and evaluated as antiviral agents against influenza A/H3N2 virus, with some analogues showing an EC50 value of about 1 µM, indicating their role in inhibiting the virus membrane fusion process (Apaydın et al., 2021).

Antibacterial and Antifungal Activity

Adamantane derivatives have also been explored for their antibacterial and antifungal activities. Novel adamantane derivatives showed promising antimicrobial activity against Staphylococcus aureus, Bacillus sp., Micrococcus flavus, and Enterococcus faecium, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects (Orzeszko et al., 2000). Furthermore, new N′-heteroarylidene-1-carbohydrazide derivatives exhibited broad-spectrum antibacterial activity with MIC values around 0.5–2.0 μg/mL, alongside weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Material Science Applications

In materials science, adamantane derivatives have been incorporated into polyamides and polyamide-imides to enhance their physical properties. New polyamides containing adamantyl and diamantyl moieties exhibited high glass transition temperatures (Tgs) and thermal stability, suggesting their utility in high-performance materials (Chern et al., 1998). Adamantane-containing polyamide-imides displayed good solubility in various solvents, amorphous nature, and high thermal stability, making them suitable for applications requiring transparent, flexible, and tough films (Liaw & Liaw, 2001).

Pharmacological Studies

Pharmacological evaluations of adamantane derivatives have highlighted their potential as dopamine agonists and neuroprotective agents. Spirodecane derivatives with adamantane were assessed for dopamine agonist activity, showing potent effects in peripheral assays, although central nervous system activity was not observed (Brubaker & Colley, 1986). Moreover, fluorescent heterocyclic adamantane amines demonstrated multifunctional neuroprotective activity, indicating their potential application in neuroprotection (Joubert et al., 2011).

Future Directions

The future research directions would depend on the intended use or biological activity of this compound. It could potentially be explored for various applications, depending on its properties .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c22-18(19-9-14-6-15(10-19)8-16(7-14)11-19)21-12-17-13-23-20(24-17)4-2-1-3-5-20/h14-17H,1-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJBRLTOHKLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)adamantane-1-carboxamide

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